molecular formula C7H4NNaO4 B1598098 Sodium 2-formyl-4-nitrobenzenolate CAS No. 58983-36-1

Sodium 2-formyl-4-nitrobenzenolate

Cat. No.: B1598098
CAS No.: 58983-36-1
M. Wt: 189.1 g/mol
InChI Key: LPPGPUUOTHBSQH-UHFFFAOYSA-M
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Description

Sodium 2-formyl-4-nitrobenzenolate (CAS 58983-36-1) is an organic sodium salt with the molecular formula C₇H₄NO₄⁻·Na⁺ and a molecular weight of 189.10076 g/mol . Structurally, it features a benzene ring substituted with a formyl (-CHO) group at the 2-position and a nitro (-NO₂) group at the 4-position, stabilized by a sodium counterion. This compound is classified under the Harmonized System (HS) code 2912499000, indicating its primary use in the synthesis of aldehydes, ethers, and phenolic derivatives containing oxygen-based functional groups . Its applications span intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its electron-withdrawing nitro and formyl groups enhance reactivity in nucleophilic substitution or condensation reactions.

Properties

CAS No.

58983-36-1

Molecular Formula

C7H4NNaO4

Molecular Weight

189.1 g/mol

IUPAC Name

sodium;2-formyl-4-nitrophenolate

InChI

InChI=1S/C7H5NO4.Na/c9-4-5-3-6(8(11)12)1-2-7(5)10;/h1-4,10H;/q;+1/p-1

InChI Key

LPPGPUUOTHBSQH-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)[O-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Key Differences

Functional Group Positioning: The nitro group in this compound occupies the para position relative to the formyl group, creating a strong electron-deficient aromatic system. In contrast, 5-bromo-3-nitrosalicylaldehyde has a meta-positioned nitro group and an additional bromine atom at the 5-position, introducing steric hindrance and altering electronic effects .

Reactivity: The sodium counterion in this compound enhances its solubility in polar solvents, making it preferable for aqueous-phase reactions. The bromine atom in 5-bromo-3-nitrosalicylaldehyde, however, may facilitate halogen-specific reactions (e.g., Suzuki couplings) but reduces solubility .

Applications: this compound is primarily used as a reactive intermediate in synthesizing dyes and pharmaceuticals due to its electron-withdrawing groups. 5-Bromo-3-nitrosalicylaldehyde, with its bromine substituent, is more suited for cross-coupling reactions in organometallic chemistry or as a ligand precursor .

Research Findings

  • Synthetic Utility: Studies highlight this compound’s role in forming Schiff bases, which are pivotal in coordination chemistry and catalysis . The brominated analog, however, has been utilized in synthesizing brominated heterocycles with antimicrobial activity .

Data Tables

Table 1: Structural Comparison

Compound Substituent Positions Key Functional Groups Molecular Weight (g/mol)
This compound 2-CHO, 4-NO₂ Formyl, Nitro, Sodium ion 189.10
5-Bromo-3-nitrosalicylaldehyde 2-CHO, 3-NO₂, 5-Br Formyl, Nitro, Bromine 246.01

Table 2: Application Comparison

Compound Primary Applications Reaction Compatibility
This compound Pharmaceutical intermediates, dyes Aqueous-phase condensations
5-Bromo-3-nitrosalicylaldehyde Organometallic synthesis, halogen chemistry Cross-coupling, bromination

Preparation Methods

Sulfonation of ortho-Chlorobenzaldehyde with Sodium Sulfite (One-Step Synthesis)

A novel and efficient method for synthesizing sodium 2-formylbenzenesulfonate (closely related to sodium 2-formyl-4-nitrobenzenolate) involves the sulfonation of ortho-chlorobenzaldehyde with sodium sulfite under catalytic action of a surfactant. This method simplifies production by enabling a one-step process with relatively mild conditions.

  • Procedure:

    • Mix ortho-chlorobenzaldehyde, sodium sulfite, a surfactant catalyst, and water.
    • Conduct the sulfonation reaction under an inert atmosphere (air-proof condition).
    • Heat the mixture to 160–210 °C to promote sulfonation.
    • After reaction completion, perform standard workup to isolate the sodium 2-formylbenzenesulfonate product.
  • Catalyst Role: The surfactant acts as a cheap and effective catalyst, enhancing the reaction rate and yield.

  • Stoichiometry: The mass ratio of ortho-chlorobenzaldehyde to sodium sulfite is maintained between 1:1 and 1:1.5 to ensure complete conversion.

  • Advantages:

    • One-step synthesis reduces complexity.
    • Use of inexpensive catalysts and reagents.
    • High purity and yield achievable.

This method is described in Chinese patent CN104230761A and represents a significant advancement over traditional multi-step sulfonation processes.

Oxidation of 4-nitro-toluene-2-sulfonic Acid with Nitric Acid

Another key preparation route involves the oxidation of 4-nitro-toluene-2-sulfonic acid using nitric acid in an aqueous medium. This process is particularly relevant for synthesizing sodium salts of nitro-substituted benzenesulfonic acids, which can be converted to this compound derivatives.

  • Reaction Conditions:

    • Temperature: 120 to 170 °C (preferably 130 to 165 °C).
    • Pressure: 1.5 to 12 bar, controlled to maintain vapor pressure of water and release nitrogen oxides.
    • Reaction time: Nitric acid is added over 3 to 8 hours, followed by stirring for several hours at elevated temperature.
  • Reagents:

    • 4-nitro-toluene-2-sulfonic acid (20–70 wt% aqueous solution).
    • Nitric acid (30–100% by weight, preferably 55–80%).
  • Process:

    • The mixture of 4-nitro-toluene-2-sulfonic acid and water is heated in an autoclave.
    • Nitric acid is dosed slowly while maintaining temperature and pressure.
    • Nitrogen oxides formed during oxidation are vented via pressure control.
    • After completion, the reaction mixture is cooled, and nitrogen oxides are purged with nitrogen gas.
  • Isolation:

    • The product is precipitated by adding aqueous potassium hydroxide to adjust pH to 0.5–2.5.
    • Further addition of saturated potassium chloride solution completes precipitation of the potassium salt monohydrate.
    • The solid is filtered, washed, and dried to yield this compound with purity >95% (HPLC).
  • Yields and Purity:

    • Typical isolated yields are high, with product purity around 97.5% as determined by HPLC.
  • Advantages:

    • Controlled oxidation provides high selectivity.
    • The process allows handling of aqueous systems and wet starting materials.
    • Scalable for industrial production.

This method is detailed in European patent EP0916653B1 and includes specific parameters for temperature, pressure, reagent concentration, and isolation techniques.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Conditions Catalysts/ Additives Key Features Product Purity/Yield
Sulfonation of ortho-chlorobenzaldehyde ortho-chlorobenzaldehyde, sodium sulfite 160–210 °C, air-proof atmosphere Surfactant catalyst One-step, simplified, cost-effective High purity, efficient yield
Oxidation of 4-nitro-toluene-2-sulfonic acid 4-nitro-toluene-2-sulfonic acid, nitric acid 120–170 °C, 1.5–12 bar pressure None (aqueous nitric acid) Controlled oxidation, industrial scale >95% purity, ~97.5% yield

Research Findings and Notes

  • The sulfonation method using surfactants avoids the need for iodide catalysts traditionally used in sulfonation of chlorobenzaldehydes, reducing environmental and cost concerns.

  • The oxidation method carefully controls the release of nitrogen oxides, a critical safety and environmental consideration.

  • Both methods emphasize aqueous reaction media, improving safety and reducing use of organic solvents.

  • Isolation via precipitation of potassium or sodium salts ensures high purity and ease of handling.

  • Thermal analysis (e.g., differential scanning calorimetry) confirms product stability and purity in oxidation-derived materials.

Q & A

Q. What are the key considerations for synthesizing Sodium 2-formyl-4-nitrobenzenolate with high purity?

  • Methodological Answer : Synthesis involves nitro-substituted aromatic precursors and formylation under controlled conditions. Key steps include:

Precursor Selection : Use 4-nitrobenzaldehyde derivatives as starting materials to ensure regioselective substitution .

Formylation : Employ Vilsmeier-Haack or Duff reactions under anhydrous conditions to introduce the formyl group at the ortho position relative to the nitro group. Monitor reaction progress via TLC or HPLC .

Acid-Base Neutralization : React the phenolic intermediate (2-formyl-4-nitrophenol) with sodium hydroxide in ethanol to form the sodium salt. Purity is enhanced via recrystallization from ethanol-water mixtures, followed by vacuum drying .

  • Characterization : Confirm purity using melting point analysis (compare to literature values) and elemental analysis (C, H, N, O, Na).

Q. How can spectroscopic techniques (FT-IR, NMR) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • FT-IR : Identify characteristic peaks:
  • Nitro group (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1340 cm⁻¹).
  • Formyl C=O stretch (~1680 cm⁻¹).
  • Phenolic O–Na stretching (~1250 cm⁻¹) .
  • NMR : Use DMSO-d₆ as solvent to dissolve the sodium salt.
  • ¹H NMR: Formyl proton appears as a singlet at δ ~9.8–10.2 ppm. Aromatic protons show splitting patterns consistent with ortho nitro and formyl substituents (e.g., doublets or double doublets) .
  • ¹³C NMR: Confirm formyl carbon at δ ~190 ppm and nitro-substituted carbons (δ ~145–150 ppm) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

DFT Calculations : Optimize the molecular geometry using Gaussian09 or similar software with B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to identify reactive sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy at the para position, favoring nucleophilic attack .

Solvent Effects : Simulate solvation using PCM models to assess reaction feasibility in polar aprotic solvents (e.g., DMF).

Transition State Analysis : Calculate activation barriers for proposed reaction pathways (e.g., SNAr mechanisms) to predict regioselectivity .

Q. What experimental and computational strategies address discrepancies in crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Crystallographic Refinement : Use SHELX software (e.g., SHELXL) for structure solution. Address thermal motion artifacts by refining anisotropic displacement parameters. Validate using R-factor convergence (< 5%) and residual electron density maps .
  • Data Contradictions : If bond lengths or angles deviate from expected values (e.g., C–O vs. C=O distances):

Cross-validate with spectroscopic data (e.g., FT-IR C=O stretch).

Perform Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .

  • Synchrotron Validation : For high-resolution data, use synchrotron radiation to resolve ambiguities in twinned crystals or low-quality datasets .

Q. How does the nitro group’s electronic effect influence the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • pH Stability Studies :

Prepare buffered solutions (pH 2–12) and monitor compound degradation via UV-Vis spectroscopy (λmax ~300–350 nm for nitroaromatics).

Kinetic Analysis: Plot degradation rates (pseudo-first-order kinetics) to identify pH-dependent decomposition pathways (e.g., hydrolysis at acidic pH) .

  • Computational Insights : Use molecular dynamics simulations to model protonation/deprotonation equilibria. The nitro group’s electron-withdrawing nature stabilizes the phenolate ion at alkaline pH but increases susceptibility to electrophilic attack in acidic media .

Methodological Notes

  • Synthesis Optimization : Pilot reactions should vary temperature (50–100°C) and solvent polarity (ethanol vs. DMF) to maximize yield .
  • Data Reproducibility : For crystallography, adhere to CIF validation protocols (e.g., PLATON checks) to ensure structural integrity .
  • Advanced Instrumentation : Pair experimental findings with computational models (e.g., Gaussian, ORCA) to bridge empirical and theoretical data .

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